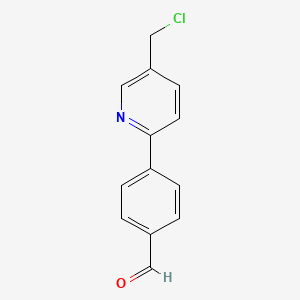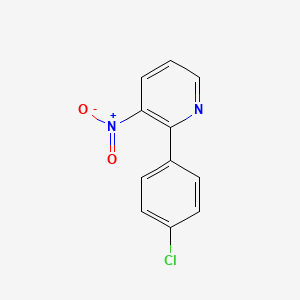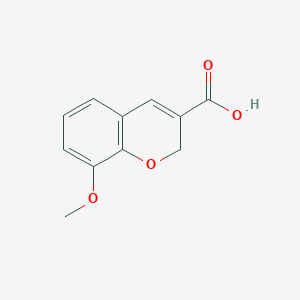![molecular formula C10H12F3N3 B1303364 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 87394-63-6](/img/structure/B1303364.png)
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
概要
説明
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is an organic compound with the molecular formula C10H12F3N3. It is a solid substance that appears as a colorless to pale yellow crystalline powder. This compound is known for its low solubility in water but can dissolve in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. It is commonly used as an intermediate in organic synthesis .
作用機序
Target of Action
Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
If it acts similarly to its derivatives, it may interact with α2-adrenergic receptors, leading to changes in cellular signaling .
Biochemical Pathways
If it acts similarly to its derivatives, it may affect pathways related to α2-adrenergic receptor signaling .
Result of Action
If it acts similarly to its derivatives, it may lead to changes in cellular signaling due to its interaction with α2-adrenergic receptors .
生化学分析
Biochemical Properties
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with α2-adrenergic receptors, acting as an antagonist . This interaction is crucial as it can influence various physiological processes regulated by these receptors. Additionally, the compound’s trifluoromethyl group can enhance its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving adrenergic receptors . By acting as an antagonist, it can modulate the signaling pathways, leading to changes in gene expression and cellular metabolism. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism involves binding to α2-adrenergic receptors, inhibiting their activity . This inhibition can lead to a cascade of downstream effects, including changes in enzyme activity and gene expression. The trifluoromethyl group in the compound enhances its binding affinity, ensuring a more robust interaction with the target receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish over prolonged periods due to potential degradation . Long-term studies have shown that while the compound remains effective in modulating cellular functions initially, its efficacy can decrease over time, necessitating periodic replenishment in experimental setups.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively modulates adrenergic receptor activity without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as severe physiological disturbances. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites . These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s metabolism is crucial for understanding its overall biochemical impact and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target tissues. The compound’s distribution is essential for its efficacy, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with its intended molecular targets within the cell.
準備方法
The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine can be achieved through several steps:
Step 1: React 2-pyridineacetamide with 1-chloro-3-(trifluoromethyl)benzene under basic conditions to obtain 1-(trifluoromethyl)-2-pyridineacetamide.
化学反応の分析
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
科学的研究の応用
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
類似化合物との比較
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine: This compound has a similar structure but differs in the position of the trifluoromethyl group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: This compound has additional substituents on the pyridine ring, leading to different chemical properties and applications
特性
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16/h1-3,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKCMNQNNNZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007523 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-63-6, 87394-50-1 | |
| Record name | 1-[3-(Trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87394-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine interact with soluble epoxide hydrolase (sEH), and what are the downstream effects of this interaction?
A1: The research article you provided focuses on the crystallographic structure of sEH bound to this compound. [] This complex provides insights into how the compound binds to the enzyme's active site. While the specific interactions are detailed in the paper's structural analysis, the broader implication is that by binding to sEH, this compound likely acts as an inhibitor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)



![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)




![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)




